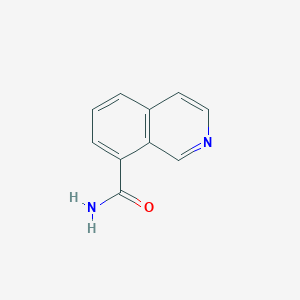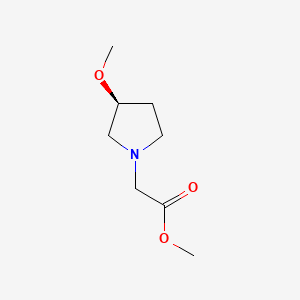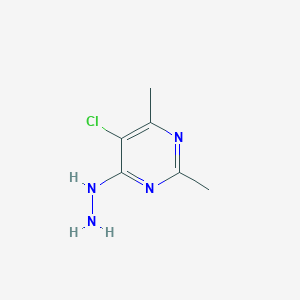
5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine: is a heterocyclic compound with the molecular formula C6H9ClN4 and a molecular weight of 172.62 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with chlorine, hydrazinyl, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine typically involves the reaction of 2,6-dimethylpyrimidine with hydrazine hydrate in the presence of a chlorinating agent . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, reducing reaction times and improving yields . This method is advantageous for industrial applications due to its scalability and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base or acid catalyst.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidation of the hydrazinyl group can lead to the formation of azo or azoxy compounds.
Reduction Products: Reduction can yield hydrazine derivatives or fully reduced amines.
Scientific Research Applications
Chemistry: 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds . Its reactivity makes it valuable for creating libraries of compounds for screening in various chemical reactions.
Biology and Medicine: Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes . Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of these products.
Mechanism of Action
The mechanism of action of 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can disrupt essential biological pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
- 4-Hydrazino-2,6-dimethylpyrimidine
- 5-Chloro-2,6-dimethyl-4(3H)-pyrimidone
- 5-Chloro-2,4-dimethyl-6-((phenylsulfonyl)amino)pyrimidine
Comparison: Compared to these similar compounds, 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine is unique due to the presence of both chlorine and hydrazinyl groups on the pyrimidine ring. This dual functionality enhances its reactivity and allows for a broader range of chemical transformations
Properties
Molecular Formula |
C6H9ClN4 |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(5-chloro-2,6-dimethylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C6H9ClN4/c1-3-5(7)6(11-8)10-4(2)9-3/h8H2,1-2H3,(H,9,10,11) |
InChI Key |
GMQFSPXWIHFXCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915056.png)
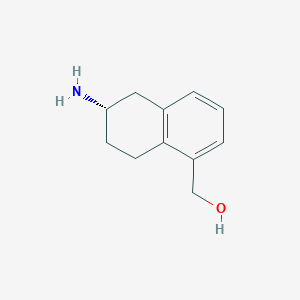
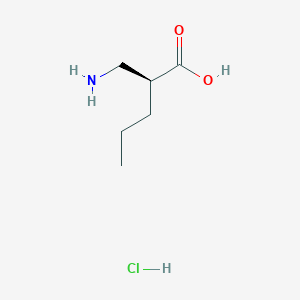
![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)
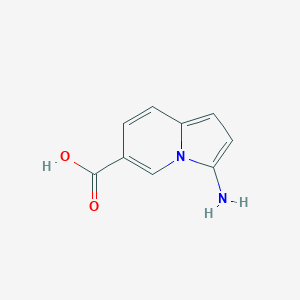
![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B11915090.png)
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)
![7'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B11915098.png)
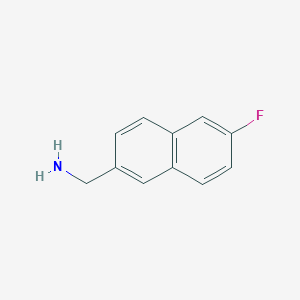
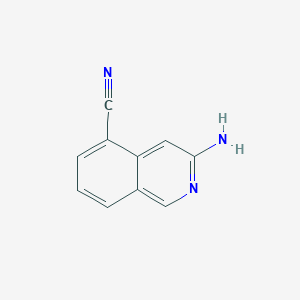
![6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915114.png)
